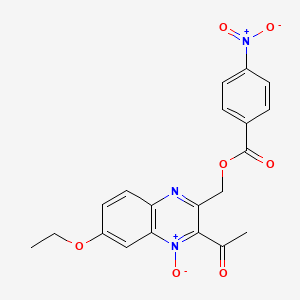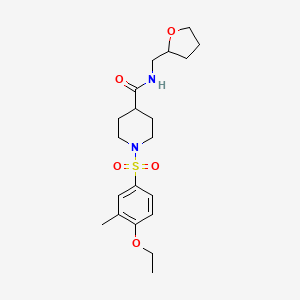![molecular formula C18H20N2O5S B7720875 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a COX-2 inhibitor, which means that it selectively blocks the COX-2 enzyme, responsible for inflammation and pain, while sparing the COX-1 enzyme, which is important for maintaining the stomach lining.
Wirkmechanismus
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking COX-2, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide reduces inflammation and pain without affecting the COX-1 enzyme, which is important for maintaining the stomach lining.
Biochemical and Physiological Effects:
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation, pain, and fever in various animal models and human clinical trials. It has also been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3 hours. It is metabolized in the liver and excreted in the urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a well-established COX-2 inhibitor that has been extensively studied in various animal models and human clinical trials. It has a favorable safety profile and is generally well-tolerated. However, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has some limitations for lab experiments, including its high cost and limited solubility in water. It is also important to note that 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide may have off-target effects on other enzymes and pathways, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide research, including the development of more potent and selective COX-2 inhibitors, the investigation of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide's potential therapeutic applications in other diseases, such as diabetes and inflammatory bowel disease, and the identification of biomarkers for patient selection and treatment response. Additionally, there is a need for further research to better understand the mechanism of action of 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide and its off-target effects on other enzymes and pathways.
Synthesemethoden
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is synthesized through a multi-step process starting from 2,6-dimethylphenol. The synthesis involves several chemical reactions, including bromination, nitration, and sulfonation, followed by acylation, reduction, and cyclization. The final product is purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy. In Alzheimer's disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and improve cognitive function. In cardiovascular disease research, 5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been shown to reduce inflammation and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-11-14(6-4-12(15)2)26(22,23)20-13-5-7-16-17(10-13)25-9-8-24-16/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWDKXJUOEXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7720812.png)



![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)

